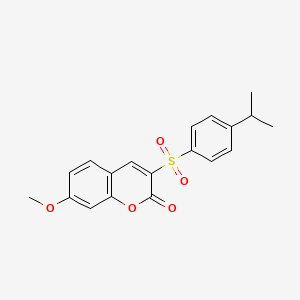
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a significant impact on various biochemical and physiological processes, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one involves the inhibition of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. This enzyme is responsible for dephosphorylating insulin receptor substrate (IRS) proteins, which leads to the inhibition of insulin signaling. By inhibiting 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one, 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one increases insulin sensitivity and improves glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has several biochemical and physiological effects. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, which is important for the regulation of blood glucose levels. It has also been shown to improve insulin signaling in the liver, which is important for the regulation of glucose production. Additionally, 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is its specificity for 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. This makes it a valuable tool for studying the role of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one in insulin signaling and glucose metabolism. However, one of the limitations of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one. One area of interest is the development of more potent and selective 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one inhibitors. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as lipid metabolism and inflammation. Additionally, there is potential for the development of new drugs based on the structure of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one for the treatment of diabetes and other metabolic disorders.
Synthesemethoden
The synthesis of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one is a complex process that involves several steps. The first step involves the preparation of 4-isopropylphenylboronic acid, which is then reacted with 7-methoxy-2-bromochromone to form the intermediate product. The intermediate product is then treated with sulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its ability to inhibit protein tyrosine phosphatase 1B (7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one), which is a key enzyme involved in the regulation of insulin signaling. Inhibition of 7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one has been shown to improve insulin sensitivity, making it a potential treatment for diabetes.
Eigenschaften
IUPAC Name |
7-methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)13-5-8-16(9-6-13)25(21,22)18-10-14-4-7-15(23-3)11-17(14)24-19(18)20/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHUVMDGPWWBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-(4-propan-2-ylphenyl)sulfonylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2911650.png)
![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2911651.png)
![8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911655.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2911658.png)

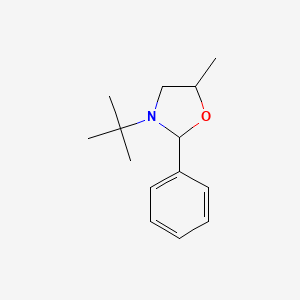
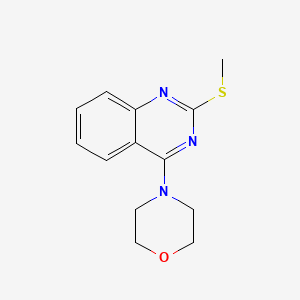
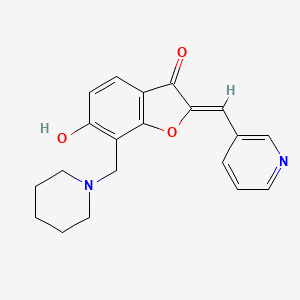
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2911666.png)
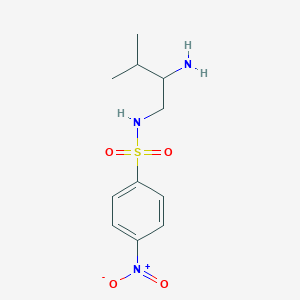
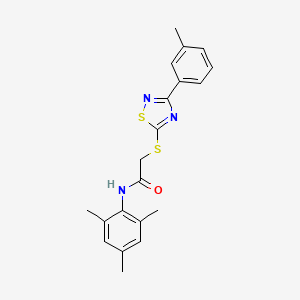

![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2911672.png)